molecular formula C13H12N2O3 B12923599 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 21171-70-0

6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12923599
CAS No.: 21171-70-0
M. Wt: 244.25 g/mol
InChI Key: PUKXOJAEUDMVTP-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-d]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted furo[2,3-d]pyrimidines with various functional groups. These products can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione
  • 6-Methyl-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione
  • 6-Methyl-3-phenyl-5,6-dihydroquinazoline-2,4(1h,3h)-dione

Uniqueness

6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is unique due to its furo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

21171-70-0

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

6-methyl-3-phenyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H12N2O3/c1-8-7-10-11(18-8)14-13(17)15(12(10)16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)

InChI Key

PUKXOJAEUDMVTP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)NC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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